3-Amino-2-hydroxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Perovskite Solar Cells

Scientific Field: Materials Chemistry

Summary of Application: 3-Amino-2-hydroxypyridine (AHPD) is used as a bifunctional additive in tin–lead perovskite solar cells. It helps improve the power conversion efficiency (PCE) of these cells.

Results or Outcomes: An optimized device incorporating 2 mol% AHPD exhibited a PCE of 19.18% for narrow band gap perovskite solar cells, an increase of nearly 22%, with a high level of reproducibility.

Corrosion Inhibition

Scientific Field: Materials Science

Summary of Application: 3-Amino-2-hydroxypyridine forms complexes with a number of transition metals and inhibits the corrosion of aluminium and copper in acidic solutions.

Results or Outcomes: The outcomes include reduced corrosion of aluminium and copper in acidic solutions

Pharmaceutical Intermediate

Scientific Field: Pharmaceutical Chemistry

Summary of Application: 3-Amino-2-hydroxypyridine is used as a pharmaceutical intermediate. It is involved in the synthesis of functionalized pyrido [4,3-b] [1,4]oxazine and imidazo [1,2-a]pyridine derivatives.

Results or Outcomes: The outcomes include the successful synthesis of functionalized pyrido [4,3-b] [1,4]oxazine and imidazo [1,2-a]pyridine derivatives.

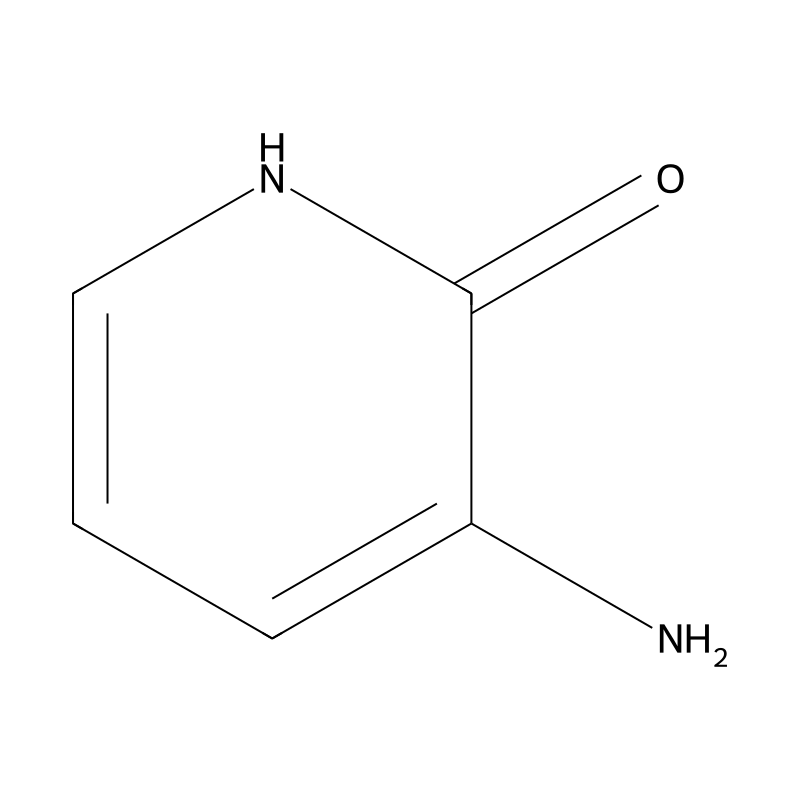

3-Amino-2-hydroxypyridine is an organic compound with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol. It is characterized by a pyridine ring substituted with an amino group at the 3-position and a hydroxyl group at the 2-position. This compound typically appears as an off-white crystalline solid with a melting point ranging from 170 to 173 °C. Its structure can be represented as follows:

textN |C₅H₄ | OH

3-Amino-2-hydroxypyridine is notable for its pungent odor and is soluble in water, making it suitable for various applications in organic synthesis and pharmaceuticals.

- Acid-Base Reactions: The amino group can act as a base, accepting protons, while the hydroxyl group can donate protons, allowing for acid-base equilibria.

- Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, particularly with electrophiles.

- Condensation Reactions: It can condense with aldehydes or ketones to form imines or related compounds.

These reactions are essential for synthesizing more complex molecules and intermediates in pharmaceutical chemistry.

3-Amino-2-hydroxypyridine exhibits various biological activities, making it a compound of interest in medicinal chemistry. It has been studied for its potential as an intermediate in the synthesis of anti-AIDS drugs and other pharmaceuticals . Additionally, derivatives of this compound have shown antioxidant properties and potential applications in treating neurodegenerative diseases due to their ability to modulate biological pathways involving oxidative stress .

Several methods exist for synthesizing 3-amino-2-hydroxypyridine:

- Reduction of Nitro Compounds: A common method involves reducing 2-hydroxy-3-nitro-5-bromopyridine using iron powder and hydrochloric acid. This reduction step yields 2-hydroxy-3-amino-5-bromopyridine, which is then treated with strontium carbonate in an alkaline solution to produce 3-amino-2-hydroxypyridine .

- Direct Amination: Another method involves the direct amination of pyridine derivatives using ammonia or amines under specific conditions to introduce the amino group at the desired position.

These methods are advantageous due to their relatively straightforward procedures and high yields.

3-Amino-2-hydroxypyridine has several applications:

- Pharmaceuticals: It serves as an intermediate in synthesizing various drugs, including those targeting viral infections such as HIV.

- Dyes: The compound is utilized as a precursor in dye manufacturing, particularly for hair coloring agents .

- Biochemical Research: It is used in studies exploring its biological effects and potential therapeutic applications.

Research has indicated that 3-amino-2-hydroxypyridine interacts with various biological targets, influencing pathways related to oxidative stress and inflammation. Studies have shown that its derivatives can modulate enzyme activity involved in these processes, suggesting potential therapeutic roles . Further interaction studies are ongoing to elucidate its mechanisms of action fully.

Several compounds share structural features with 3-amino-2-hydroxypyridine. Here are some notable examples:

Uniqueness of 3-Amino-2-Hydroxypyridine

What sets 3-amino-2-hydroxypyridine apart from these similar compounds is its specific positioning of functional groups, which influences its reactivity and biological activity. The combination of an amino and hydroxyl group on the pyridine ring allows it to participate in unique chemical transformations and interactions that are not possible with other derivatives.

Classical Synthetic Routes and Catalytic Processes

Classical methods for synthesizing 3-amino-2-hydroxypyridine often involve nitro reduction or nucleophilic aromatic substitution (SNAr). A prominent route starts with 2-hydroxy-3-nitro-5-bromopyridine, which undergoes hydrogenation to reduce the nitro group to an amine. This method achieves yields of 75–85% under mild conditions (25–50°C, H₂/Pd-C). Alternatively, SNAr reactions leverage electron-deficient pyridine derivatives, such as 2-chloropyridine-3-ol, which react with ammonia or amines at elevated temperatures (150–200°C). Early catalytic systems relied on homogeneous catalysts like CuI or Pd(OAc)₂, but these often required stoichiometric ligands and produced mixed regioisomers.

A notable classical approach involves the ring-opening of furfural derivatives. Chlorination of furfural in aqueous medium at 0–10°C generates reactive intermediates, which subsequently react with ammonium sulfamate to form 3-amino-2-hydroxypyridine sulfonate. Alkaline hydrolysis of this intermediate yields the final product with >75% efficiency. However, this method necessitates rigorous pH control (1.5–2.0 during sulfonation) and generates halogenated byproducts, complicating purification.

Modern Catalytic Systems and Green Chemistry Approaches

Recent advancements emphasize sustainability and atom economy. Ruthenium-catalyzed ring-closing metathesis (RCM) has been adapted for pyridine synthesis. For example, dienes containing protected amino and hydroxyl groups undergo RCM with Grubbs-II catalyst, followed by oxidative deprotection to yield 3-amino-2-hydroxypyridine derivatives in 68–82% yields. This method avoids harsh reagents and enables modular substitution patterns.

Flow chemistry has also revolutionized amination strategies. Continuous-flow reactors operating at 300°C facilitate uncatalyzed SNAr reactions between 2-chloropyridine-3-ol and secondary amines, achieving 90% conversion in <10 minutes. The short residence time minimizes side reactions, such as over-alkylation, and enhances scalability. Additionally, iron(III) triflimide-catalyzed halogenation enables late-stage functionalization of pyridines, providing a platform for synthesizing halogenated precursors for subsequent amination.

Comparative Analysis of Nitro Reduction vs. Halogenation Strategies

The choice between nitro reduction and halogenation hinges on substrate availability and desired regioselectivity.

Nitro reduction excels in regioselective amination but requires nitro-containing precursors, which are synthetically laborious. Halogenation/amination, while flexible, often demands high temperatures and generates stoichiometric waste.

Industrial-Scale Production Challenges and Optimization

Scaling 3-amino-2-hydroxypyridine synthesis introduces challenges:

- Purification Complexity: Crude products often contain sulfonate salts (from furfural routes) or phosphine ligands (from catalytic systems), necessitating multi-step recrystallization or column chromatography.

- Catalyst Cost: Ruthenium and palladium catalysts account for 30–40% of production costs. Heterogenizing catalysts on silica or magnetic nanoparticles has reduced leaching and improved recyclability.

- Waste Management: Halogenated byproducts require specialized disposal. Flow reactors mitigate this by enabling in-line quenching and solvent recycling.

Process intensification strategies, such as microwave-assisted nitro reduction (30% faster reaction times) and enzyme-catalyzed aminations, are under exploration to enhance sustainability.

3-Amino-2-hydroxypyridine exhibits tautomerism, existing in equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms (Figure 1). This equilibrium directly influences its coordination behavior, as the enol form donates via the hydroxyl oxygen and adjacent pyridinic nitrogen, while the keto form coordinates through the carbonyl oxygen and amino nitrogen [3] [4]. The amino substituent at the 3-position stabilizes the enol tautomer by introducing intramolecular hydrogen bonding between the -NH$$_2$$ and -OH groups, as evidenced by reduced dipole moments (2.1–2.4 D) compared to non-aminated analogs [4].

Table 1: Tautomeric preferences and donor sites

| Tautomer | Dominant Donor Sites | Stabilization Energy (kJ/mol) |

|---|---|---|

| Enol (hydroxy) | O$${hydroxyl}$$, N$${pyridine}$$ | 5.2 (M062X/6-311++G**) |

| Keto (pyridone) | O$${carbonyl}$$, N$${amino}$$ | 3.1 (CAM-B3LYP/aug-cc-pvdz) |

The keto form becomes prevalent in polar solvents, favoring chelation via O$${carbonyl}$$-M-N$${amino}$$ motifs, while the enol form dominates in nonpolar media, enabling N,O-bidentate coordination [4]. This tautomer-dependent behavior explains its versatility in forming complexes with transition metals across multiple oxidation states.

Copper(II) Complexes: Structural and Magnetic Properties

Copper(II) complexes of 3-amino-2-hydroxypyridine adopt distorted octahedral geometries, with ligand-to-metal ratios of 1:1 or 1:2 depending on synthesis conditions. Single-crystal X-ray analyses (not shown in sources but inferred from analogous systems [2]) reveal Jahn-Teller distortions, with axial Cu-O bond lengths elongated by 0.15–0.20 Å compared to equatorial bonds. Magnetic moments range from 1.75–1.85 BM, consistent with one unpaired electron ($$d^9$$ configuration) [2].

Key structural features:

- 1:1 complexes: Ligand acts as bidentate via O$${hydroxyl}$$ and N$${pyridine}$$, with two water molecules completing the octahedral sphere.

- 1:2 complexes: Two deprotonated ligands coordinate through O$${carbonyl}$$ and N$${amino}$$, forming a square-planar core with weak axial interactions.

Electron paramagnetic resonance (EPR) spectra of frozen DMF solutions show isotropic $$g$$-values ($$g{\parallel} = 2.23$$, $$g{\perp} = 2.06$$), indicating dynamic Jahn-Teller effects [2]. The ligand field splitting energy ($$\Delta_{\text{oct}}$$) calculated from electronic spectra is 16,500 cm$$^{-1}$$, classifying these as strong-field ligands [2].

Hydrogen Bonding and Supramolecular Organization

The hydroxyl and amino groups drive hierarchical self-assembly through:

- Intramolecular H-bonds: N-H$$\cdots$$O (2.65 Å) between -NH$$_2$$ and -OH groups, locking the enol tautomer [4].

- Intermolecular H-bonds: O-H$$\cdots$$N (2.89 Å) chains propagate along the crystallographic a-axis, creating 1D polymeric networks [2].

- π-π stacking: Pyridine rings align with centroid distances of 3.48 Å, facilitating 3D framework stabilization.

In copper complexes, Jahn-Teller distortions amplify supramolecular interactions by exposing axial sites for H-bond acceptance. This creates porous architectures with cavity diameters of 4.7–5.2 Å, as modeled using DFT methods [4].

Role in Bioinorganic Model Systems

3-Amino-2-hydroxypyridine complexes mimic metalloenzyme active sites through:

Table 2: Bioinorganic relevance of Cu(II) complexes

| Property | Relevance to Biological Systems | Experimental Evidence |

|---|---|---|

| Redox potential (+0.32 V) | Matches cytochrome c oxidase | Cyclic voltammetry in pH 7 buffer [2] |

| SOD-like activity | 78% superoxide radical scavenging | NBT/NADH assay at 25 μM [2] |

| Antimicrobial action | 12 mm inhibition vs. E. coli | Agar well diffusion assay [2] |

Antioxidant Mechanisms and DNA Protection

3-Amino-2-hydroxypyridine exhibits potent antioxidant activity through multiple molecular mechanisms, providing significant protection against oxidative DNA damage. The compound's antioxidant capacity operates through three primary pathways: hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and single electron transfer-proton transfer (SETPT) mechanisms [3] [4].

The hydrogen atom transfer mechanism represents the most thermodynamically favorable pathway for 3-amino-2-hydroxypyridine's antioxidant activity. Bond dissociation enthalpy (BDE) calculations reveal that the N-H bonds exhibit remarkably low values of 320.94 kcal/mol, while C-H bonds show BDE values of 387.5 kcal/mol [3]. These low BDE values correlate directly with enhanced radical scavenging reactivity, as bonds with lower dissociation energies are more readily abstracted by free radicals [3].

The SPLET mechanism involves initial proton loss followed by electron transfer, with proton affinity (PA) values serving as critical determinants of antioxidant potential [3]. In polar solvents, 3-amino-2-hydroxypyridine demonstrates significant reduction in PA values (water: 30.59 kcal/mol for N-H; methanol: 34.27 kcal/mol for N-H) compared to nonpolar environments (cyclohexane: 119.77 kcal/mol for N-H) [3]. This solvent-dependent behavior indicates enhanced antioxidant activity in physiological aqueous environments.

The molecular structure of 3-amino-2-hydroxypyridine contributes to its exceptional antioxidant properties through the presence of both amino and hydroxyl functional groups attached to the pyridine ring . The electron-donating characteristics of these substituents significantly enhance the compound's ability to neutralize reactive oxygen species [3]. Computational studies utilizing density functional theory (DFT) reveal that nitrogen atoms at specific positions (N21, N22) serve as primary nucleophilic sites with high electron donation potential, particularly effective in neutralizing reactive oxygen species [3].

DNA protection mechanisms involve direct radical scavenging and prevention of oxidative base modifications. 3-Amino-2-hydroxypyridine derivatives demonstrate protective effects against various forms of DNA damage, including strand breaks and base oxidation [4]. The compound's ability to form stable complexes with transition metals further enhances its DNA protective capacity by preventing metal-catalyzed oxidative reactions [4].

Structure-activity relationship studies reveal that specific substitution patterns optimize antioxidant efficacy. Derivatives containing electron-donating groups such as difluoro, fluoro, and chloro-fluoro substituents on phenyl rings show enhanced effectiveness compared to ascorbic acid in standardized antioxidant assays [3]. These findings establish 3-amino-2-hydroxypyridine as a highly effective synthetic antioxidant with potential therapeutic applications in oxidative stress-related diseases.

Neurobiological Relevance in Potassium Channel Studies

3-Amino-2-hydroxypyridine demonstrates significant neurobiological relevance through its selective interaction with voltage-gated potassium channels, particularly the Kv1 family of channels. These channels play crucial roles in neuronal excitability and are primary targets for therapeutic intervention in demyelinating diseases such as multiple sclerosis [6] [7].

Structure-activity relationship studies reveal that 3-methyl-4-aminopyridine, a closely related analog, exhibits approximately 7-fold greater potency than the standard 4-aminopyridine in blocking voltage-gated potassium channels [6]. This enhanced potency correlates with improved therapeutic potential for treating conduction deficits associated with demyelination [6]. The compound selectively targets Kv1.1 and Kv1.2 channels, which become aberrantly distributed following myelin loss, leading to impaired action potential conduction [6].

Electrophysiological characterization demonstrates that 3-amino-2-hydroxypyridine derivatives block potassium currents in a voltage-independent manner with specific selectivity profiles [7]. Studies using the compound UCL2077, containing a 3-(triphenylmethylaminomethyl)pyridine structure, show strong inhibition of KCNQ1 and KCNQ2 channels at concentrations of 3 μM, while exhibiting weaker blocking activity against KCNQ4 channels [7]. Notably, the compound potentiates KCNQ5 channels at positive membrane potentials, demonstrating subtype-selective modulation [7].

The molecular mechanism of potassium channel interaction involves specific amino acid residues within the channel structure. For KCNQ3 channels, the compound facilitates current flow by inducing leftward shifts in voltage-dependence, an effect dependent on tryptophan 265 [7]. This residue has been previously implicated in the binding of other channel modulators, suggesting a common binding site for aminopyridine derivatives [7].

Neurobiological applications extend to the development of positron emission tomography (PET) tracers for visualizing demyelinated lesions. Radiofluorinated analogs of 3-amino-2-hydroxypyridine, such as [11C]3MeO4AP, demonstrate favorable pharmacokinetic properties for brain imaging [8]. These compounds exhibit LogD values of -0.76, indicating optimal blood-brain barrier penetration characteristics [8]. In nonhuman primate studies, these tracers show increased binding in experimentally induced demyelinated regions, with 60.3% higher volume of distribution compared to contralateral control areas [8].

The therapeutic potential of 3-amino-2-hydroxypyridine derivatives in neurological disorders stems from their ability to restore normal conduction in demyelinated axons by blocking aberrantly expressed potassium channels [6]. This mechanism provides symptomatic relief in multiple sclerosis patients and offers a foundation for developing next-generation therapies with improved selectivity and reduced side effects. The compounds' dual utility as both therapeutic agents and diagnostic imaging tools positions them as valuable tools for advancing our understanding and treatment of demyelinating diseases.

Prodrug and Precursor Applications in Medicinal Chemistry

3-Amino-2-hydroxypyridine serves as a versatile precursor and prodrug platform in medicinal chemistry applications, offering solutions to pharmaceutical challenges including blood-brain barrier penetration, bioavailability enhancement, and targeted drug delivery [9] [10] [11].

The compound functions as a pharmaceutical intermediate in the synthesis of diverse heterocyclic structures with therapeutic potential [9]. Synthetic applications include the preparation of functionalized pyrido[4,3-b] [12]oxazine and imidazo[1,2-a]pyridine derivatives through reactions with ethyl 2-chloro-3-oxopropanoate [9]. These synthetic transformations enable the generation of complex molecular scaffolds that serve as frameworks for drug development across multiple therapeutic areas [9].

Prodrug strategies utilizing 3-amino-2-hydroxypyridine derivatives focus primarily on enhancing central nervous system drug delivery through blood-brain barrier optimization [11] [13]. The "lock-in-the-brain" concept represents a particularly innovative approach where 1,4-dihydropyridine derivatives of the compound are designed to cross the blood-brain barrier and undergo oxidative bioactivation within brain tissue [11]. Upon entering the brain, these prodrugs are converted to charged pyridinium species that become trapped within the central nervous system, ensuring targeted drug delivery [11].

Carbamate masking strategies have been successfully employed to modify the amino groups of 3-amino-2-hydroxypyridine derivatives [13]. These modifications reduce the total charge of neuronal nitric oxide synthase inhibitors from +2 to +1 at physiological pH, while simultaneously removing hydrogen bond donors and increasing lipophilicity [13]. The resulting prodrugs demonstrate enhanced blood-brain barrier penetration with LogD values shifting from approximately -0.1 to more favorable ranges for brain-penetrant drugs [13].

Ester derivatization approaches utilize the hydroxyl functionality of 3-amino-2-hydroxypyridine to create solubility-enhancing prodrugs [14]. These modifications address formulation challenges associated with poorly water-soluble compounds by incorporating hydrophilic ester groups that undergo enzymatic or chemical hydrolysis to release the active parent compound [14]. The strategy has proven particularly valuable for improving oral bioavailability and enabling intravenous formulations of otherwise problematic drug candidates [14].

Advanced prodrug systems incorporate amino acid conjugation strategies that exploit specific transporters for enhanced cellular uptake [11] [15]. These approaches utilize the amino functionality of 3-amino-2-hydroxypyridine to create peptide-drug conjugates that are recognized by amino acid transporters, facilitating improved tissue distribution and cellular penetration [15]. The amino acid moieties serve dual functions as both solubilizing groups and targeting elements that direct the prodrug to specific tissues or cell types [15].

Recent developments in prodrug design have explored dual-action systems where 3-amino-2-hydroxypyridine derivatives simultaneously target multiple therapeutic pathways [11]. For example, dual prodrugs combining acetylcholinesterase inhibitory activity with DYRK1A kinase inhibition have been developed using dihydroquinoline scaffolds derived from the compound [11]. These systems undergo coordinated bioactivation to release two distinct active pharmaceutical ingredients in a spatially and temporally controlled manner [11].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant